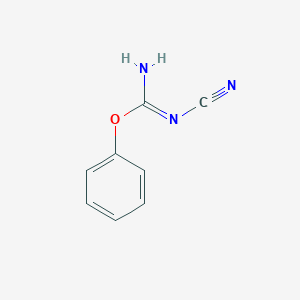

phenyl N'-cyanocarbamimidate

Description

Properties

CAS No. |

3277-47-2 |

|---|---|

Molecular Formula |

C8H7N3O |

Molecular Weight |

161.16 g/mol |

IUPAC Name |

phenyl N'-cyanocarbamimidate |

InChI |

InChI=1S/C8H7N3O/c9-6-11-8(10)12-7-4-2-1-3-5-7/h1-5H,(H2,10,11) |

InChI Key |

QVADSQWXQHHKBW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC(=NC#N)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Analytical and Structural Comparison of Phenylephrine Hydrochloride and 3-Chloro-N-Phenyl-Phthalimide

Phenylephrine Hydrochloride (PE-HCl)

Structure: PE-HCl is a sympathomimetic amine with a hydroxyl-substituted phenyl ring, an ethanolamine side chain, and a hydrochloride salt . Key Applications: Used in nasal decongestants (e.g., sprays) due to its vasoconstrictive properties.

Analytical Method :

A spectrophotometric method was developed for PE-HCl quantification in pharmaceutical formulations. Key parameters include:

| Parameter | Value/Range | Reference |

|---|---|---|

| Maximum absorbance wavelength | 510 nm | |

| Molar absorptivity (ε) | 6.620 × 10³ L·mol⁻¹·cm⁻¹ | |

| Linear range | 0.4–10 ppm (10–250 μg/25 mL) | |

| Stability | 48 hours (relative error: ±1%) |

This method employs azo coupling with 2-aminobenzothiazole under alkaline conditions to form a stable dye.

3-Chloro-N-Phenyl-Phthalimide

Structure: Features a chloro-substituted phthalimide core attached to a phenyl ring . Key Applications: Serves as a monomer for synthesizing polyimides, which are heat-resistant polymers used in electronics and aerospace .

Comparative Analysis of Reactivity and Industrial Utility

Functional Group Reactivity

| Compound | Reactive Sites | Key Reactions |

|---|---|---|

| PE-HCl | Hydroxyl, amine, phenyl ring | Azo coupling, acid-base reactions |

| 3-Chloro-N-phenyl-phthalimide | Chloro, phthalimide carbonyl | Nucleophilic substitution, polycondensation |

PE-HCl’s hydroxyl and amine groups facilitate derivatization (e.g., azo dye formation), while 3-chloro-N-phenyl-phthalimide’s chloro group enables polymerization.

Analytical Challenges

- PE-HCl : Requires sensitive spectrophotometric methods due to low concentrations in formulations (e.g., 0.005 mg/mL in nasal sprays) .

- 3-Chloro-N-phenyl-phthalimide : Demands high-purity synthesis for polymer applications, with impurities affecting polyimide mechanical properties .

Data Table: Performance Metrics of Analytical Methods

| Metric | PE-HCl (Spectrophotometry) | 3-Chloro-N-phenyl-phthalimide (Synthesis) |

|---|---|---|

| Sensitivity (LOD/LOQ) | 0.4 ppm (LOD) | Not reported |

| Precision (RSD) | ±0.95–3.09% | N/A |

| Stability | 48 hours | Stability under storage conditions |

| Industrial Relevance | Pharmaceutical QC | High-performance polymer production |

Q & A

Basic Research Questions

Q. How can researchers determine the molecular structure of phenyl N'-cyanocarbamimidate experimentally?

- Methodological Answer : Use X-ray crystallography to resolve the crystal lattice parameters (e.g., monoclinic system with space group P2₁/n, as seen in related carbamimidates). Validate results with spectroscopic techniques (e.g., NMR for functional groups, IR for cyanamide bonds). Cross-reference structural data with databases like NIST Chemistry WebBook to confirm bond lengths and angles .

Q. What safety protocols should be followed when handling this compound in the lab?

- Methodological Answer : Adopt precautions for dust inhalation and skin contact (S22, S24/25 safety codes). Use fume hoods, PPE (gloves, goggles), and conduct toxicity assessments via literature review. Prioritize small-scale trials for novel reactions, as toxicological data for similar compounds (e.g., 2-cyanoacetamide derivatives) may be limited .

Q. How can researchers retrieve reliable physicochemical data for this compound?

- Methodological Answer : Use primary sources like peer-reviewed journals and authoritative databases (NIST, EPA). Cross-validate CAS registry numbers (e.g., 13947-83-6 for methyl analogs) to avoid misidentification. Critically assess data quality by comparing melting points, solubility, and spectral profiles across multiple studies .

Q. What are common nomenclature pitfalls for this compound and related compounds?

- Methodological Answer : Differentiate between "cyanocarbamimidate" and similarly named derivatives (e.g., phenylcarbimide or phenyl isocyanide). Use IUPAC guidelines and cross-check synonyms in regulatory databases (e.g., TSCA) to ensure consistency in reporting .

Advanced Research Questions

Q. How can experimental design (DoE) optimize the synthesis of this compound?

- Methodological Answer : Apply central composite design (CCD) to evaluate reaction variables (e.g., temperature, catalyst ratio). Use response surface methodology (RSM) to maximize yield and purity. Reference studies on phenyl isothiocyanate derivatization for workflow inspiration .

Q. How can contradictions in spectral data (e.g., NMR vs. DFT-predicted shifts) be resolved?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311++G**) to simulate spectra. Compare experimental IR/Raman peaks with theoretical values, adjusting for solvent effects. Use multivariate analysis to deconvolute overlapping signals in complex datasets .

Q. What strategies improve reproducibility in surface-enhanced Raman spectroscopy (SERS) studies of this compound?

- Methodological Answer : Standardize metallic substrate preparation (e.g., Au/Ag nanoparticles) to minimize batch variability. Validate SERS signals with control experiments and statistical tools (e.g., principal component analysis). Document substrate characterization (SEM, UV-vis) rigorously .

Q. What challenges arise in crystallographic analysis of this compound derivatives?

- Methodological Answer : Address lattice instability by optimizing crystal growth conditions (slow evaporation, controlled humidity). Use single-crystal XRD to resolve disorder in the cyanamide group. Compare results with tetramethylammonium analogs to identify structural trends .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.